molecular formula C9H4ClF15O2S B15292075 1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- CAS No. 27607-61-0

1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-

Katalognummer: B15292075
CAS-Nummer: 27607-61-0
Molekulargewicht: 496.62 g/mol
InChI-Schlüssel: CBCLHIUXUOXITK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- is a fluorinated sulfonyl chloride compound. It is characterized by the presence of a long perfluorinated carbon chain, which imparts unique chemical and physical properties to the molecule. This compound is of interest in various fields due to its reactivity and the stability conferred by the fluorinated chain.

Vorbereitungsmethoden

The synthesis of 1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- typically involves the reaction of a perfluorinated nonane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of specialized equipment to handle the highly reactive and corrosive nature of the reagents involved.

Analyse Chemischer Reaktionen

1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfinyl or sulfenyl compounds under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other higher oxidation state derivatives.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reagent used.

Wissenschaftliche Forschungsanwendungen

1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various fluorinated compounds, which are valuable in materials science and organic synthesis.

    Biology: The compound is used in the modification of biomolecules to study their interactions and functions.

    Industry: The compound is used in the production of specialty chemicals, coatings, and surfactants due to its unique properties.

Wirkmechanismus

The mechanism of action of 1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The perfluorinated chain imparts hydrophobicity and chemical stability, which can influence the interactions and pathways involved in its applications.

Vergleich Mit ähnlichen Verbindungen

1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- can be compared with other fluorinated sulfonyl chlorides, such as:

  • 1-Decanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-
  • 1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-

These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in the length of the perfluorinated chain. The unique properties of 1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- arise from its specific chain length, which can influence its solubility, reactivity, and applications.

Eigenschaften

CAS-Nummer

27607-61-0

Molekularformel

C9H4ClF15O2S

Molekulargewicht

496.62 g/mol

IUPAC-Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonyl chloride

InChI

InChI=1S/C9H4ClF15O2S/c10-28(26,27)2-1-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)25/h1-2H2

InChI-Schlüssel

CBCLHIUXUOXITK-UHFFFAOYSA-N

Kanonische SMILES

C(CS(=O)(=O)Cl)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.